molecular formula C14H19ClN2O B7499198 2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide

2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide

Cat. No.: B7499198
M. Wt: 266.76 g/mol
InChI Key: XAIIOOZRAYQIJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide, also known as CPP-ACP, is a synthetic peptide that has gained attention in the scientific community due to its potential use in various fields. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 361.88 g/mol.

Mechanism of Action

2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide works by binding to calcium and phosphate ions in the saliva and forming complexes that are readily available for remineralization of tooth enamel. This compound also has the ability to inhibit the growth of bacteria that cause dental caries and has been shown to have anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to increase the microhardness of enamel and dentin, making them more resistant to acid erosion. This compound has also been shown to reduce the incidence of dental caries and improve oral health. In addition, this compound has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide is its ability to bind to calcium and phosphate ions, making it an effective remineralizing agent for tooth enamel. Another advantage is its ability to inhibit the growth of bacteria that cause dental caries. One limitation of this compound is its high cost, which may limit its use in certain research applications.

Future Directions

There are several future directions for research on 2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide. One area of research is the development of new methods for synthesizing this compound that are more cost-effective and environmentally friendly. Another area of research is the exploration of new applications for this compound, such as its use as a carrier for gene therapy or as a stabilizer for vaccines. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields.
In conclusion, this compound is a synthetic peptide that has shown potential in various scientific fields, including dentistry, medicine, and biotechnology. This compound works by binding to calcium and phosphate ions in the saliva and forming complexes that are readily available for remineralization of tooth enamel. This compound has been shown to increase the microhardness of enamel and dentin, reduce the incidence of dental caries, and inhibit the growth of cancer cells. While this compound has several advantages, such as its ability to bind to calcium and phosphate ions, its high cost may limit its use in certain research applications. Future research on this compound should focus on developing new methods for synthesizing this compound, exploring new applications for this compound, and fully understanding its mechanism of action and potential therapeutic applications.

Synthesis Methods

2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide is synthesized through a multi-step process that involves the reaction of cyclopentylacetic acid with 2-chlorobenzylamine to form 2-chlorobenzylcyclopentylacetic acid. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding imine. The imine is then reduced with sodium borohydride to form this compound.

Scientific Research Applications

2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide has shown potential in various scientific fields, including dentistry, medicine, and biotechnology. In dentistry, this compound has been used as a remineralizing agent to prevent and treat dental caries. In medicine, this compound has been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit cancer cell growth. In biotechnology, this compound has been used as a carrier for drug delivery and as a stabilizer for proteins.

Properties

IUPAC Name

2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c15-13-8-4-1-5-11(13)10-17(14(18)9-16)12-6-2-3-7-12/h1,4-5,8,12H,2-3,6-7,9-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIIOOZRAYQIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC2=CC=CC=C2Cl)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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